3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and carboxamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3,5-dichloroaniline in the presence of a coupling agent such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone.
Scientific Research Applications
3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Chemical Research: Employed in the synthesis of novel compounds and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide: Similar structure but with a quinoline moiety.
Benzo[b]thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the benzo[b]thiophene ring.
Uniqueness
3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of multiple chloro groups and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8Cl3NOS |
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Molecular Weight |
356.7 g/mol |
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl3NOS/c16-8-5-9(17)7-10(6-8)19-15(20)14-13(18)11-3-1-2-4-12(11)21-14/h1-7H,(H,19,20) |
InChI Key |
ONPPJTCUOCSWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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